3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran.
Brand Name: Vulcanchem
CAS No.: 734528-95-1
VCID: VC0516865
InChI: InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3
SMILES: CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one

CAS No.: 734528-95-1

Inhibitors

VCID: VC0516865

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one - 734528-95-1

CAS No. 734528-95-1
Product Name 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
Molecular Formula C19H20ClNO2
Molecular Weight 329.8 g/mol
IUPAC Name 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one
Standard InChI InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3
Standard InChIKey HIVBATDUVFEJFZ-UHFFFAOYSA-N
SMILES CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Canonical SMILES CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Appearance Solid powder
Description 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
AC 7954
AC-7954
AC7954
Reference 1: Palabiyik SS, Karakus E, Akpinar E, Halici Z, Bayir Y, Yayla M, Kose D. The Role of Urotensin Receptors in the Paracetamol-Induced Hepatotoxicity Model in Mice: Ameliorative Potential of Urotensin II Antagonist. Basic Clin Pharmacol Toxicol. 2016 Feb;118(2):150-9. doi: 10.1111/bcpt.12447. PubMed PMID: 26176337.
2: Lehmann F, Pettersen A, Currier EA, Sherbukhin V, Olsson R, Hacksell U, Luthman K. Novel potent and efficacious nonpeptidic urotensin II receptor agonists. J Med Chem. 2006 Apr 6;49(7):2232-40. PubMed PMID: 16570919.
3: Lehmann F, Currier EA, Olsson R, Hacksell U, Luthman K. Isochromanone-based urotensin-II receptor agonists. Bioorg Med Chem. 2005 Apr 15;13(8):3057-68. PubMed PMID: 15781415.
4: Mori M. [Development of therapeutic agents related to urotensin II]. Nihon Rinsho. 2004 Sep;62 Suppl 9:741-4. Review. Japanese. PubMed PMID: 15506486.
5: Carotenuto A, Grieco P, Campiglia P, Novellino E, Rovero P. Unraveling the active conformation of urotensin II. J Med Chem. 2004 Mar 25;47(7):1652-61. PubMed PMID: 15027856.
6: Croston GE, Olsson R, Currier EA, Burstein ES, Weiner D, Nash N, Severance D, Allenmark SG, Thunberg L, Ma JN, Mohell N, O'Dowd B, Brann MR, Hacksell U. Discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor: 3-(4-chlorophenyl)-3-(2- (dimethylamino)ethyl)isochroman-1-one (AC-7954). J Med Chem. 2002 Nov 7;45(23):4950-3. PubMed PMID: 12408704.
PubChem Compound 9797568
Last Modified Nov 11 2021
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